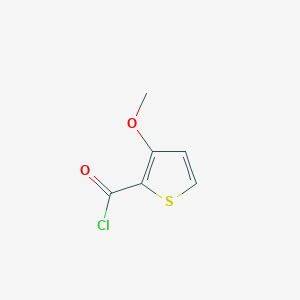

3-Methoxythiophene-2-carbonyl chloride

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Thiophene (B33073), a five-membered ring with one sulfur atom, is a cornerstone of this field. impactfactor.org Thiophene and its derivatives are of great interest due to their presence in numerous pharmacologically active compounds and advanced materials. impactfactor.org The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a strategy frequently employed in drug design.

3-Methoxythiophene-2-carbonyl chloride is a functionalized derivative of thiophene. The methoxy (B1213986) group at the 3-position and the carbonyl chloride at the 2-position of the thiophene ring create a specific substitution pattern that directs its reactivity and influences the properties of the resulting products. Its study and use are emblematic of the broader research effort to create tailored heterocyclic building blocks for specific synthetic targets.

Role as a Key Intermediate in Advanced Organic Synthesis

The primary role of this compound in organic synthesis is that of a reactive intermediate. The acyl chloride functional group is highly electrophilic, making it an excellent acylating agent. This reactivity allows chemists to introduce the "3-methoxy-2-thenoyl" group into a wide variety of other molecules through reactions with nucleophiles such as alcohols, amines, and organometallic reagents.

This capability is crucial for building molecular complexity. For instance, in the synthesis of pharmaceuticals or functional materials, the thiophene moiety can be a central scaffold, and the carbonyl group serves as a handle to connect it to other parts of the target molecule. The synthesis of complex ketones, amides, and esters containing the 3-methoxythiophene (B46719) core is facilitated by this reactive intermediate. tandfonline.comamazonaws.com Thiophene-2-carbonyl chlorides, in general, are important precursors for drugs and agrochemicals, such as the nematicide Tioxazafen and the anticoagulant Rivaroxaban. google.com

Historical Development of Thiophene Acyl Chlorides in Chemical Literature

The story of thiophene acyl chlorides is intrinsically linked to the history of thiophene itself. Thiophene was first discovered in 1882 by Viktor Meyer as an impurity in benzene derived from coal tar. This discovery opened up a new area of heterocyclic chemistry. Early research focused on understanding the aromatic nature and reactivity of the thiophene ring, which was found to undergo electrophilic substitution reactions similar to benzene.

The development of methods to functionalize the thiophene ring led to the preparation of thiophenecarboxylic acids. A subsequent and crucial step was the conversion of these carboxylic acids into the more reactive acyl chlorides. Classic methods, still in use today, involve treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). chemguide.co.ukmdpi.comlibretexts.org The first description of thiophene-3-carbonyl chloride appeared in the literature in 1938. mdpi.com These thiophene acyl chlorides were quickly recognized as versatile intermediates. For example, Friedel-Crafts acylation reactions using thiophene-2-carbonyl chloride were established as a reliable method for preparing thienyl ketones. researchgate.net Over the decades, the use of substituted thiophene acyl chlorides, including this compound, has become commonplace in synthetic laboratories for the construction of complex organic molecules. beilstein-journals.org

Chemical and Physical Properties

The specific properties of this compound are cataloged below, providing essential data for its use in a laboratory setting.

| Property | Value |

| CAS Number | 54450-14-5 |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

| Melting Point | 85-90 °C sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound |

| SMILES | COC1=C(SC=C1)C(=O)Cl |

| InChI Key | FKJRKDQMPJJVGC-UHFFFAOYSA-N |

Detailed Research Findings

Synthesis and Reactivity

The most common and direct method for the synthesis of this compound is from its corresponding carboxylic acid, 3-methoxythiophene-2-carboxylic acid. This transformation is a standard procedure in organic synthesis where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are typically employed for this purpose, often in an inert solvent. libretexts.org The reaction with thionyl chloride is particularly common, converting the carboxylic acid into the highly reactive acyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. chemguide.co.uklibretexts.org

The reactivity of this compound is dominated by the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions. For example, it can react with:

Amines to form amides.

Alcohols to form esters.

Water to hydrolyze back to the carboxylic acid.

Organometallic reagents (like Grignard or organocuprate reagents) to form ketones.

Furthermore, thiophene acyl chlorides can participate in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions of similar compounds like 3-methylthiophene-2-carbonyl chloride with aryl boronic acids have been shown to be an effective method for synthesizing thienyl ketones. tandfonline.com This suggests that this compound is a suitable substrate for similar coupling reactions, providing a pathway to complex bi-aryl and heteroaryl ketones.

Applications in Synthesis

As a versatile building block, this compound is an intermediate in the synthesis of a range of target molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Synthesis : The thiophene scaffold is a component of numerous approved drugs. impactfactor.org Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. impactfactor.org The ability of this compound to readily form amides and other derivatives makes it a valuable precursor for creating libraries of new compounds for drug discovery. The 3-methoxy-2-thenoyl moiety can be incorporated into larger molecules to modulate their biological activity and physicochemical properties.

Functional Materials : Thiophene-based compounds are fundamental to the field of organic electronics. kpi.ua Polymers and oligomers of thiophene are known for their semiconducting properties and are used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Substituted thiophenes are used to fine-tune the electronic properties (e.g., the bandgap) and solubility of these materials. While polymerization typically involves other functional groups, acyl chlorides can be used to synthesize specific monomers or to functionalize materials post-polymerization.

Structure

3D Structure

属性

IUPAC Name |

3-methoxythiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJRKDQMPJJVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491445 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-14-5 | |

| Record name | 3-Methoxythiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxythiophene 2 Carbonyl Chloride and Its Analogues

Established Synthetic Routes to Thiophene-2-carbonyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, and several reliable methods are applied to thiophene (B33073) derivatives.

The most common and straightforward method for preparing thiophene-2-carbonyl chlorides is the reaction of the corresponding thiophene-2-carboxylic acid with a halogenating agent. google.com Thionyl chloride (SOCl₂) is widely used for this conversion due to its reliability and the convenient removal of byproducts. nih.govmasterorganicchemistry.com The reaction involves the carboxylic acid attacking the thionyl chloride, which, after a sequence of steps, results in the formation of the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. masterorganicchemistry.com This method has been successfully applied to produce various halogenated 2-thiophenecarbonyl chlorides, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, from their carboxylic acid precursors. nih.govresearchgate.net

A general procedure for this type of reaction involves treating the thiophene carboxylic acid with thionyl chloride, often in an inert solvent. google.com For instance, the synthesis of 5-chlorothiophene-2-carbonyl chloride is achieved by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride, where the reaction is initiated at a low temperature (below 0°C) before being heated to reflux for 1 to 3 hours. google.com

Table 1: Halogenation of Thiophene Carboxylic Acids

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Thiophene-2-carboxylic Acid | Thionyl Chloride (SOCl₂) | Thiophene-2-carbonyl Chloride | google.comnih.gov |

| 5-Chloro-2-thiophenecarboxylic Acid | Thionyl Chloride (SOCl₂) | 5-Chlorothiophene-2-carbonyl Chloride | google.com |

| 3,4,5-Trichloro-2-thiophenecarboxylic Acid | Thionyl Chloride (SOCl₂) | 3,4,5-Trichloro-2-thiophenecarbonyl Chloride | nih.govresearchgate.net |

Directly introducing a carbonyl chloride group onto a thiophene ring is an alternative strategy. Friedel-Crafts acylation using phosgene (B1210022) or oxalyl chloride can produce thiophene-2-carbonyl chloride directly from thiophene. google.comgoogle.com This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com However, controlling the reaction conditions, particularly temperature, is crucial to prevent the reaction from proceeding to form the less desirable dithienylketone side product. google.com A patented method describes the production of 2-thiophenecarbonyl chloride in good yields by reacting thiophene and phosgene in the presence of aluminum chloride at temperatures between 0°C and the freezing point of the solvent, advantageously between -15° to -25° C. google.com

Palladium-catalyzed carbonylation represents a more modern approach. This method can introduce a carboxylic acid or ester functionality onto a halogenated thiophene, which can then be converted to the acyl chloride. For example, a bromo-thiophene intermediate can be subjected to carbonylation under carbon monoxide (CO) pressure using a palladium catalyst to yield the corresponding carboxylic acid. nih.govresearchgate.net

Precursor Synthesis and Functionalization Pathways

The synthesis of the target acyl chloride is contingent upon the successful preparation of its direct precursor, 3-methoxythiophene-2-carboxylic acid.

The precursor for 3-methoxythiophene-2-carbonyl chloride is 3-methoxythiophene-2-carboxylic acid. A documented synthesis for this compound starts with 3-hydroxy-2-thiophene carboxylic acid methyl ester. prepchem.com The hydroxyl group is methylated using dimethyl sulfate (B86663) and potassium carbonate in acetone. Following this, the methyl ester is hydrolyzed with sodium hydroxide (B78521) and then acidified with hydrochloric acid to yield the final 3-methoxythiophene-2-carboxylic acid product with a reported yield of 89%. prepchem.com

More general methods for introducing carboxylic acid functionality onto a thiophene ring include metallation followed by carbonation. This can be achieved through a Grignard reaction, where a brominated thiophene is treated with magnesium to form a Grignard reagent, which is then quenched with carbon dioxide (CO₂) to form the thiophene carboxylic acid. nih.govresearchgate.net Similarly, lithiation with reagents like n-butyllithium followed by carbonation is another effective route. researchgate.net

Table 2: Selected Precursor Synthesis Methods

| Target Precursor | Starting Material | Key Reagents | Yield | Reference |

|---|

The synthesis of specifically substituted thiophenes like 3-methoxythiophene-2-carboxylic acid requires precise control over the position of functionalization, known as regioselectivity. The thiophene ring is susceptible to electrophilic substitution, with the C2 and C5 (α-positions) being more reactive than the C3 and C4 (β-positions). iust.ac.ir Existing substituents on the ring direct incoming groups. For instance, an electron-donating group like a methoxy (B1213986) group at the 3-position would influence the position of subsequent reactions. Friedel-Crafts acylation of thiophenes, a key reaction for introducing carbonyl groups, generally proceeds with high yields when controlled conditions are used to avoid polymerization, which can be an issue with strong Lewis acids like AlCl₃. iust.ac.ir The use of directing groups that can be turned "on" or "off" by changing reaction conditions (such as pH) provides a powerful tool for achieving sequential, regioselective functionalization to access specifically substituted thiophenes. acs.org

Optimization of Reaction Conditions and Yields in Thiophene Acyl Chloride Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing waste and side-product formation. In the direct acylation of thiophene with phosgene, temperature control is paramount; higher temperatures favor the formation of ketone byproducts over the desired acid chloride. google.com

For syntheses involving multiple steps, such as palladium-catalyzed carbonylations, the choice of ligand can significantly impact the outcome. The use of the chelating diphosphine ligand 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) was found to be essential for the successful carbonylation of a brominated thiophene intermediate to its corresponding carboxylic acid. nih.govbeilstein-journals.org Further modifications have allowed for the use of a heterogeneous palladium on carbon catalyst, which can simplify product purification. nih.gov In alternative routes that proceed via oxidation of an acetylthiophene, catalyst systems can be optimized. For instance, using a combination of manganese(II) acetate (B1210297) (Mn(OAc)₂) and cobalt(II) acetate (Co(OAc)₂) as catalysts for the liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040) is a key step in a newer, more cost-effective process. acs.orgresearchgate.net

Reactivity and Mechanistic Investigations of 3 Methoxythiophene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

As a derivative of a carboxylic acid, 3-Methoxythiophene-2-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom, makes it a prime target for a variety of nucleophiles. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, a good leaving group, and the regeneration of the carbonyl double bond, resulting in the substituted product.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols for Esterification)

The reaction of this compound with alcohols, a process known as esterification, yields the corresponding 3-methoxythiophene-2-carboxylates. This reaction typically proceeds rapidly, often at room temperature, and is a common method for the synthesis of esters.

The mechanism follows the general nucleophilic acyl substitution pathway. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. A final deprotonation step, often facilitated by a mild base or even another molecule of the alcohol, yields the final ester product and hydrochloric acid.

| Reactant 1 | Reactant 2 (Alcohol) | Product |

| This compound | Methanol | Methyl 3-methoxythiophene-2-carboxylate |

| This compound | Ethanol | Ethyl 3-methoxythiophene-2-carboxylate |

| This compound | Isopropanol | Isopropyl 3-methoxythiophene-2-carboxylate |

This table illustrates the expected products from the esterification of this compound with various simple alcohols.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines for Amidation)

The reaction of this compound with primary or secondary amines leads to the formation of 3-methoxythiophene-2-carboxamides. This amidation reaction is generally very efficient and is a widely used method for creating amide bonds. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Similar to esterification, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to form the amide. The hydrochloric acid generated is neutralized by a base present in the reaction mixture, such as pyridine (B92270), triethylamine, or even an excess of the amine reactant.

| Reactant 1 | Reactant 2 (Amine) | Product |

| This compound | Ammonia | 3-Methoxythiophene-2-carboxamide |

| This compound | Aniline | N-phenyl-3-methoxythiophene-2-carboxamide |

| This compound | Diethylamine | N,N-diethyl-3-methoxythiophene-2-carboxamide |

This table shows the expected amide products from the reaction of this compound with different types of amines.

Reactions with Sulfur-Based Nucleophiles

In a similar fashion to oxygen and nitrogen nucleophiles, this compound reacts with sulfur-based nucleophiles, such as thiols, to form thioesters. Thiolate anions, formed by the deprotonation of thiols, are particularly potent nucleophiles for this transformation.

The mechanism is analogous to that of esterification and amidation. The sulfur atom of the thiol or thiolate attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the chloride ion results in the formation of the S-thioester. The reaction of thiophene-2-carbonyl chloride with 2-mercaptobenzothiazole (B37678) in the presence of pyridine has been reported to yield S-1,3-Benzothiazol-2-ylthiophene-2-carbothioate, demonstrating the feasibility of this type of reaction. researchgate.net

| Reactant 1 | Reactant 2 (Thiol) | Product |

| This compound | Ethanethiol | S-ethyl 3-methoxythiophene-2-carbothioate |

| This compound | Thiophenol | S-phenyl 3-methoxythiophene-2-carbothioate |

| This compound | Benzyl mercaptan | S-benzyl 3-methoxythiophene-2-carbothioate |

This table provides examples of the expected thioester products from the reaction of this compound with various thiols.

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic acyl substitution, this compound is a valuable substrate for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While typically employed for the coupling of aryl halides with boronic acids, this methodology has been extended to include acyl chlorides as electrophilic partners. This allows for the direct synthesis of ketones.

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids provides a direct and efficient route to a diverse range of thienyl ketones. This reaction is of significant interest as thienyl ketones are important structural motifs in many biologically active compounds.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. First, the palladium(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the acyl chloride. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired thienyl ketone and regenerates the palladium(0) catalyst.

Research on the closely related 3-methylthiophene-2-carbonyl chloride has demonstrated the feasibility and utility of this reaction. A protocol for the synthesis of thienyl ketones was developed via a Pd(0) catalyzed cross-coupling reaction of 3-methylthiophene-2-carbonyl chloride with a variety of aryl/heteroaryl-boronic acids, affording good to excellent yields under mild conditions. dntb.gov.ua It is expected that this compound would behave similarly, providing access to a wide array of functionalized thienyl ketones.

| Electrophile | Nucleophile (Boronic Acid) | Catalyst | Base | Product (Thienyl Ketone) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | (3-methoxyphenyl)(phenyl)methanone |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | (3-methoxyphenyl)(p-tolyl)methanone |

| This compound | 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | (3-methoxyphenyl)(thiophen-2-yl)methanone |

This table illustrates the potential for the synthesis of various thienyl ketones via the Suzuki-Miyaura coupling of this compound with different boronic acids, based on established methodologies for similar substrates.

Investigation of Catalyst Systems and Reaction Conditions

The synthesis of aryl and heteroaryl ketones via the Suzuki-Miyaura cross-coupling of acyl chlorides with organoboronic acids is a powerful transformation in organic synthesis. The reactivity of this compound in such reactions is contingent on the careful selection of a suitable catalyst system and optimized reaction conditions. While specific studies exclusively detailing the coupling of this compound are limited, extensive research on analogous systems, such as 3-methylthiophene-2-carbonyl chloride, provides significant insight into effective catalytic protocols. researchgate.net

Palladium-based catalysts are preeminent in facilitating these couplings. Catalyst systems such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) are commonly employed as catalyst precursors, which are reduced in situ to the active Pd(0) species. researchgate.netnih.gov The efficiency of these catalysts is often enhanced by the addition of phosphine (B1218219) ligands, which stabilize the palladium center and modulate its reactivity. For couplings involving heteroaryl chlorides, electron-rich and sterically bulky phosphine ligands have been shown to be particularly effective. acs.orgacs.org

The choice of base is critical for the transmetalation step of the catalytic cycle. While many Suzuki-Miyaura reactions are performed under aqueous basic conditions, the coupling of acyl chlorides often necessitates anhydrous conditions to prevent hydrolysis of the starting material. nih.gov Bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have proven effective in these anhydrous protocols. nih.govacs.org For instance, a successful protocol for the coupling of 3-methylthiophene-2-carbonyl chloride utilized 1.5 equivalents of Cs₂CO₃. researchgate.net

Solvent selection also plays a crucial role. Anhydrous, polar aprotic solvents like dioxane, toluene, or tetrahydrofuran (B95107) (THF) are typically favored to ensure the solubility of the reactants and catalyst complexes while preventing unwanted side reactions. nih.gov Reaction temperature is another key parameter; couplings involving acyl chlorides are often conducted under mild heating, for example at 50 °C, to promote the reaction without causing decomposition of the thermally sensitive acyl chloride. researchgate.net

A representative set of conditions, extrapolated from studies on similar substrates, is summarized in the table below.

Table 1: Representative Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Thiophene-2-carbonyl Chlorides

| Component | Example | Function | Reference |

| Catalyst Precursor | Pd(OAc)₂, PdCl₂ | Source of active Pd(0) catalyst | researchgate.netnih.gov |

| Ligand | Bulky monophosphines (e.g., XPhos) | Stabilizes Pd(0), enhances reactivity | acs.orgacs.org |

| Base | Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation | researchgate.netacs.org |

| Solvent | Dioxane, Toluene (anhydrous) | Reaction medium, prevents hydrolysis | nih.gov |

| Temperature | 50-100 °C | Provides activation energy | researchgate.net |

Scope and Limitations with Various Aryl/Heteroaryl Boronic Acids

The utility of this compound as a building block is defined by the scope of its coupling reactions with various boronic acids. The electronic and steric nature of the boronic acid partner significantly influences the reaction's success and yield.

Aryl Boronic Acids: The Suzuki-Miyaura coupling of related thiophene-2-carbonyl chlorides generally demonstrates broad tolerance for a variety of functional groups on the aryl boronic acid partner. researchgate.net The reaction typically proceeds efficiently with aryl boronic acids bearing both electron-donating and electron-withdrawing substituents.

Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenylboronic acid generally lead to good to excellent yields of the corresponding thienyl ketones.

Electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) are also well-tolerated, allowing for the synthesis of a diverse range of functionalized products. researchgate.net

Steric hindrance from ortho-substituents on the aryl boronic acid can diminish reaction rates and yields, though successful couplings have been reported with moderately hindered substrates. nsf.gov

Heteroaryl Boronic Acids: The coupling with heteroaryl boronic acids presents additional challenges. While many five- and six-membered heteroaryl boronic acids can be successfully coupled, the reaction is often more substrate-dependent. acs.org

Furan and Thiophene (B33073) Boronic Acids: Couplings involving furanboronic acids and other thiopheneboronic acids are feasible. However, a significant limitation arises from the potential for sulfur-containing heterocycles, like thiophene, to poison the palladium catalyst, which can lead to lower yields or reaction failure in some cases. acs.orgyoutube.com

Pyridine Boronic Acids: The coupling with pyridineboronic acids can be challenging due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. The use of highly active catalyst systems with specific ligands is often necessary to achieve successful coupling. acs.org

The table below illustrates the expected scope of the reaction based on data from the coupling of 3-methylthiophene-2-carbonyl chloride. researchgate.net

Table 2: Scope of Suzuki-Miyaura Coupling with 3-Methylthiophene-2-carbonyl Chloride and Various Boronic Acids

| Boronic Acid Partner | Substituent | Yield (%) |

| Phenylboronic acid | H | 91 |

| 4-Methylphenylboronic acid | 4-CH₃ | 88 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 85 |

| 4-Fluorophenylboronic acid | 4-F | 89 |

| 4-Chlorophenylboronic acid | 4-Cl | 82 |

| 3-Nitrophenylboronic acid | 3-NO₂ | 75 |

| Thiophene-2-boronic acid | - | 65 |

| Naphthalene-1-boronic acid | - | 78 |

Data adapted from studies on 3-methylthiophene-2-carbonyl chloride as a close analog. researchgate.net

Intramolecular Acylation and Cyclization Reactions

Cyclization Pathways of Thiophene Acyl Chlorides

Intramolecular acylation of thiophene derivatives provides a powerful route for the synthesis of fused heterocyclic systems, such as thieno[c]pyranones or other bicyclic structures. While direct examples of intramolecular Friedel-Crafts cyclization of this compound itself are not prevalent in the literature, related cyclizations of substituted 3-hydroxy- or 3-alkoxythiophenes offer insight into potential reaction pathways.

One relevant pathway involves the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles that is conceptually related to the Dieckmann condensation. synarchive.comwikipedia.orgchem-station.com For a 3-methoxythiophene (B46719) scaffold appropriately substituted at the 2- and 4-positions with groups that can be converted to reactive methylene (B1212753) and nitrile functionalities, an intramolecular cyclization can be initiated. For example, a 3-alkoxythiophene bearing a cyanomethyl group could undergo base-catalyzed cyclization onto an adjacent ester or ketone. nih.gov

In the context of this compound, a hypothetical intramolecular Friedel-Crafts acylation would require a tethered aryl or alkyl chain, typically attached at the C4 position of the thiophene ring. The reaction would proceed via the formation of an acylium ion from the carbonyl chloride moiety upon treatment with a Lewis acid (e.g., AlCl₃). sigmaaldrich.com This electrophilic acylium ion would then be attacked by the nucleophilic tethered group, leading to the formation of a new ring fused to the thiophene core. The feasibility of such a reaction is generally high for the formation of five- and six-membered rings. sigmaaldrich.com

Alternatively, a more documented pathway for forming fused systems from 3-alkoxythiophenes involves cyclization onto the thiophene ring itself. For instance, O-alkylated 3-hydroxythiophenes bearing electron-withdrawing groups can undergo intramolecular condensation to form thieno[3,2-b]furans or thieno[3,4-b]furans. nih.gov This type of reaction demonstrates the ability of the substituted thiophene system to participate in ring-closing reactions, suggesting that an appropriately designed substrate derived from this compound could undergo intramolecular cyclization.

Influence of Substituent Effects on Cyclization Regioselectivity

The regioselectivity of intramolecular cyclization reactions involving the 3-methoxythiophene core is governed by the electronic properties of the substituents on the thiophene ring. The 3-methoxy group is a strong electron-donating group, which activates the thiophene ring towards electrophilic attack. Its directing effect influences which position on the ring is most nucleophilic and therefore most likely to participate in a cyclization reaction.

In electrophilic aromatic substitution, an -OCH₃ group is ortho- and para-directing. For a 3-methoxythiophene, the ortho positions are C2 and C4, and the para position is C5.

Position 2: Activated by the methoxy (B1213986) group.

Position 4: Activated by the methoxy group.

Position 5: Strongly activated by the methoxy group (para) and also representing the alpha-position relative to the sulfur atom, which is inherently more reactive in thiophenes. echemi.com

In a potential intramolecular Friedel-Crafts reaction where the thiophene ring itself acts as the nucleophile, the acylium ion generated at the C2 position would be directed to attack the most nucleophilic carbon. Given that the C2 position is the site of the acyl chloride, cyclization would involve a tether attached elsewhere, attacking either the C4 or C5 position. The strong activation at the C5 position makes it the most probable site for electrophilic attack, which would lead to a thieno[3,4-c]-fused system. Cyclization at the C4 position, leading to a thieno[3,2-c]-fused system, is also possible but may be less favored electronically.

In Thorpe-Ziegler type cyclizations, the regioselectivity is determined by which of the ortho-substituents preferentially undergoes condensation. Studies on 3-hydroxythiophenes with nitrile, ester, or ketone groups at the C2 and C4 positions have shown that selective condensation onto the ortho-nitrile substituent occurs in preference to an ortho-ester or ortho-ketone. nih.gov This indicates that in a multifunctionalized 3-methoxythiophene system, the relative reactivity of the participating functional groups dictates the cyclization outcome.

Electrophilic Aromatic Substitution Reactions of the Thiophene Moiety

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a reaction class that includes halogenation, nitration, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is dictated by the combined directing effects of the substituents already present on the ring: the 3-methoxy group and the 2-carbonyl chloride group.

The 3-methoxy group is a strongly activating, ortho-, para-directing group due to the resonance donation of its lone pair electrons into the thiophene ring. youtube.com Conversely, the 2-carbonyl chloride group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The directing effects on the available positions of the thiophene ring (C4 and C5) are as follows:

Position C4: This position is ortho to the activating methoxy group and meta to the deactivating carbonyl chloride group. Both substituents, therefore, direct an incoming electrophile to this position.

Position C5: This position is para to the activating methoxy group and ortho to the deactivating carbonyl chloride group. The methoxy group strongly directs to C5, while the carbonyl chloride group directs away from it.

In cases of competing directing effects, the influence of the strongly activating group typically dominates. The methoxy group significantly increases the electron density at the C2, C4, and C5 positions. Since C2 is already substituted, the primary sites for electrophilic attack are C4 and C5. However, the C5 position in thiophene is inherently more reactive towards electrophiles than the C4 (beta) position. echemi.com The powerful para-directing effect of the methoxy group strongly reinforces this inherent reactivity at C5. Therefore, electrophilic aromatic substitution on the 3-methoxythiophene moiety is overwhelmingly expected to occur at the C5 position.

Examples from related systems support this prediction. The Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene, an electron-rich thiophene derivative, results in substitution at the 2-position (equivalent to the 5-position in a non-fused thiophene relative to the methoxy group), which is adjacent to the sulfur and ortho to the methoxy group. rsc.org Similarly, halogenation of 3-alkylthiophenes with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) preferentially occurs at the vacant alpha-positions (C2 or C5). jcu.edu.au For a 2,3-disubstituted thiophene, this directs the electrophile to the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Methoxythiophene

| Reaction | Electrophile (E⁺) | Reagents | Predicted Major Product |

| Halogenation | Br⁺, Cl⁺, I⁺ | NBS, NCS, NIS | 5-Halo-3-methoxythiophene-2-carbonyl chloride |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Methoxy-5-nitrothiophene-2-carbonyl chloride |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl Chloride / AlCl₃ | 5-Acyl-3-methoxythiophene-2-carbonyl chloride |

| Vilsmeier-Haack | [CHCl=N(CH₃)₂]⁺ | POCl₃ / DMF | 5-Formyl-3-methoxythiophene-2-carbonyl chloride |

Strategic Applications of 3 Methoxythiophene 2 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The reactivity of the carbonyl chloride group, combined with the electronic properties of the 3-methoxythiophene (B46719) core, allows for its use in the synthesis of diverse and complex molecular structures. It serves as a foundational element for creating more elaborate thiophene-based molecules and for incorporation into larger, multi-ring systems.

The acyl chloride moiety of 3-methoxythiophene-2-carbonyl chloride is a highly reactive electrophile, making it an ideal starting point for the synthesis of a variety of substituted thiophene (B33073) derivatives. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents. This reactivity allows for the straightforward introduction of ester and amide functionalities, which are prevalent in many biologically active compounds and functional materials.

For instance, the 3-methoxythiophene core has been identified as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Researchers have leveraged this scaffold to create novel therapeutic agents. In one notable example, a series of 3-methoxythiophene-2-carboxylate derivatives were designed and synthesized to act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. nih.gov The synthesis of these target molecules relies on the esterification of the parent carboxylic acid, a transformation for which this compound is an activated and ideal precursor. This highlights its role in creating libraries of compounds for drug discovery and development. nih.gov

Table 1: Representative Reactions for Derivatization

| Reaction Type | Nucleophile | Product Class | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Thiophene-2-carboxylate Ester | Precursors for bioactive molecules, liquid crystals |

| Amidation | Amine (R-NH2) | Thiophene-2-carboxamide | Common motif in pharmaceuticals, chemical probes |

Beyond simple derivatization, this compound is a valuable synthon for constructing polycyclic and fused heterocyclic systems. These larger, more rigid structures are of significant interest in materials science for applications in organic electronics. The thiophene nucleus can be annulated with other rings to create extended π-conjugated systems with tailored electronic and optical properties.

One important class of fused thiophene systems is the thieno[3,2-b]thiophene (B52689) scaffold. This fused bicyclic structure forms the core of many high-performance organic semiconductors. beilstein-journals.org Synthetic strategies like the Fiesselmann thiophene synthesis demonstrate how substituted thiophenes can be used to build these fused architectures. beilstein-journals.org While established routes may use precursors like 3-chlorothiophene-2-carboxylates, this compound represents a versatile starting point for analogous transformations. For example, it can be converted into a thiophene-2-thiocarboxylate derivative, which can then undergo intramolecular cyclization reactions to form the second thiophene ring, yielding the thieno[3,2-b]thiophene core. The methoxy (B1213986) substituent can be used to modulate the electronic properties of the final fused system, making it a key component in the rational design of N,S-heteroacenes for advanced electronic applications. beilstein-journals.org

Precursor for Advanced Materials Development

The unique electronic characteristics of the thiophene ring make it a cornerstone of modern materials science. This compound serves as a key intermediate in the synthesis of monomers destined for polymerization into advanced materials like conducting polymers and in the construction of mesogens for liquid crystal displays.

Polythiophenes are a class of conducting polymers renowned for their environmental stability and tunable electronic properties, which has led to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. chemimpex.comcmu.edu The properties of these polymers can be finely controlled by the nature of the substituents on the thiophene monomer.

This compound is an essential precursor for creating such functionalized monomers. The electron-donating methoxy group lowers the oxidation potential of the thiophene ring, which can facilitate oxidative polymerization. wikipedia.org The carbonyl chloride handle allows for the attachment of various side chains that can enhance solubility, influence polymer morphology, and modify electronic characteristics. For example, the acyl chloride can be reacted with long-chain alcohols to produce ester-functionalized monomers. These monomers, once polymerized, yield polythiophenes with improved processability and modified molecular packing in the solid state, which is critical for efficient charge transport in electronic devices. tandfonline.com

Table 2: Common Polymerization Methods for Thiophene Monomers

| Method | Description | Key Features |

|---|---|---|

| Oxidative Chemical Polymerization | Monomers are polymerized using an oxidizing agent, commonly Iron(III) chloride (FeCl3). cmu.edu | Simple, cost-effective, suitable for large-scale synthesis. |

| Electrochemical Polymerization | Polymer film is grown directly onto an electrode surface by applying an electric potential to a solution of the monomer. wikipedia.org | Provides direct control over film thickness and morphology. |

| Cross-Coupling Polymerizations (e.g., Kumada, Stille) | Polymerization of dihalogenated thiophene monomers using metal catalysts, allowing for highly regioregular polymers. cmu.eduwikipedia.org | Yields polymers with well-defined structures and improved electronic properties. |

Thiophene-based compounds are widely employed as core structures in the design of liquid crystals (mesogens) due to the ring's rigidity, linearity, and ability to promote anisotropic intermolecular interactions. mdpi.com These molecules are essential components in liquid crystal display (LCD) technology.

The synthesis of thiophene-based mesogens often involves the construction of a rigid molecular core attached to flexible terminal alkyl or alkoxy chains. This compound is an excellent building block for this purpose. Its reactive carbonyl chloride group can be used to form ester linkages, connecting the thiophene core to other aromatic units, such as phenyl or biphenyl (B1667301) groups, to build the required rigid calamitic (rod-like) structure. orientjchem.orgtandfonline.com The methoxy group on the thiophene ring can influence the molecule's polarity and packing behavior, which in turn affects the stability and temperature range of the resulting liquid crystalline phases (e.g., nematic or smectic phases). mdpi.com The ability to easily incorporate the 3-methoxythiophene unit into larger molecular designs makes the corresponding carbonyl chloride a valuable tool for developing new liquid crystal materials. orientjchem.org

Intermediate in Chemical Probe and Scaffold Development for Synthetic Chemistry Research

In medicinal chemistry and chemical biology, a chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function. nih.govnih.gov A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds for screening. The 3-methoxythiophene moiety serves as an effective scaffold for such purposes. nih.govresearchgate.net

The utility of this compound in this context is demonstrated by research into novel anticancer agents. nih.gov Scientists have designed and synthesized libraries of 3-methoxythiophene-2-carboxylate derivatives to probe the active site of protein tyrosine phosphatase 1B (PTP1B). nih.gov In these studies, the this compound is the key intermediate that allows for the rapid and efficient synthesis of a diverse set of esters. By reacting the single acyl chloride with a wide variety of alcohols, a large library of candidate molecules can be generated. This combinatorial approach is fundamental to modern drug discovery, as it allows for a systematic exploration of the structure-activity relationship (SAR) to identify the most potent and selective inhibitors. The thiophene core acts as the central scaffold, while the ester group and other variable parts of the molecule are modified to optimize binding to the biological target. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 3 Methoxythiophene 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-Methoxythiophene-2-carbonyl chloride provides distinct signals corresponding to the methoxy (B1213986) group protons and the two protons on the thiophene (B33073) ring. The methoxy group protons (-OCH₃) typically appear as a sharp singlet, as they are not coupled to any other protons. The thiophene ring protons are vicinally coupled to each other, resulting in two doublets. The chemical shifts are influenced by the electronic effects of the methoxy and carbonyl chloride substituents.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.9 - 7.1 | Doublet (d) | ~5.5 - 6.0 |

| H-5 | ~7.5 - 7.7 | Doublet (d) | ~5.5 - 6.0 |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

Note: Data are typical values and may vary depending on the solvent and spectrometer frequency.

The downfield shift of H-5 relative to H-4 can be attributed to the anisotropic effect and electron-withdrawing nature of the adjacent carbonyl chloride group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In this compound, six distinct signals are expected. The carbonyl carbon of the acid chloride is characteristically found at a very low field (downfield). The carbons of the thiophene ring appear in the aromatic region, with their specific shifts determined by the attached substituents. The methoxy carbon appears at a higher field (upfield).

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~160 - 165 |

| C-2 | ~120 - 125 |

| C-3 | ~155 - 160 |

| C-4 | ~110 - 115 |

| C-5 | ~130 - 135 |

| -OCH₃ | ~60 - 65 |

Note: Data are typical values and may vary depending on the solvent and spectrometer frequency.

The chemical shifts reflect the electronic environment; for instance, C-3 is significantly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group.

While 1D NMR spectra provide essential data, complex structures or ambiguous assignments in derivatives of this compound necessitate the use of advanced 2D NMR techniques. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between the H-4 and H-5 protons on the thiophene ring, as a cross-peak would be observed between their respective signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the methoxy proton signal with the methoxy carbon signal, allowing for definitive assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary (non-protonated) carbons. For this compound, key expected correlations would include:

Methoxy protons (-OCH₃) to C-3.

H-4 to C-2, C-3, and C-5.

H-5 to C-3 and C-4. These correlations unambiguously piece together the molecular framework, confirming the positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iitd.ac.in The spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching vibration of the acid chloride group, which typically appears in the range of 1750-1815 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring. Other significant absorptions include C-O stretching from the methoxy group, C=C stretching of the aromatic ring, and C-H vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Carbonyl (Acid Chloride) | 1750 - 1815 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1500 - 1600 | Medium |

| C-O Stretch | Methoxy (Aryl Ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |

| C-H Stretch | Aromatic (Thiophene) | 3050 - 3150 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. uni.lu For this compound (C₆H₅ClO₂S), the monoisotopic mass is approximately 175.97 Da. uni.lu

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺˙). The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. The sulfur atom also contributes M+1 and M+2 peaks due to ³³S and ³⁴S isotopes, albeit at lower intensities.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of carbon monoxide: [M - CO]⁺

Loss of the entire carbonyl chloride group: [M - COCl]⁺

Loss of a methoxy radical: [M - OCH₃]⁺

Table 4: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (for ³⁵Cl, ³²S) |

|---|---|---|

| [M]⁺˙ | [C₆H₅ClO₂S]⁺˙ | 176.0 |

| [M+2]⁺˙ | [C₆H₅³⁷ClO₂S]⁺˙ | 178.0 |

| [M - Cl]⁺ | [C₆H₅O₂S]⁺ | 141.0 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Should a single crystal of this compound be analyzed, one would expect to determine:

The planarity of the thiophene ring.

The precise bond lengths of C-S, C=C, C-O, and C=O bonds.

The torsion angle between the plane of the thiophene ring and the carbonyl chloride group.

The nature of intermolecular interactions in the crystal packing, such as C-H···O or C-H···Cl hydrogen bonds, which stabilize the solid-state structure.

The crystal structure of thiophene-3-carbonyl chloride itself has been determined and shows this ring flip disorder, with the sulfur and a C-H group occupying alternate positions in a 70:30 ratio. mdpi.com It crystallizes in the orthorhombic space group Pbca. mdpi.com It is plausible that this compound could exhibit similar crystallographic properties.

Theoretical and Computational Analyses of 3 Methoxythiophene 2 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict a molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For thiophene (B33073) derivatives, DFT methods like B3LYP have been shown to provide a good balance between accuracy and computational cost. nih.govscispace.com

The optimization process calculates the molecule's geometric parameters, such as bond lengths, bond angles, and dihedral angles, corresponding to a minimum on the potential energy surface. For 3-Methoxythiophene-2-carbonyl chloride, this analysis would reveal the precise spatial arrangement of the thiophene ring, the methoxy (B1213986) group, and the carbonyl chloride moiety. For instance, calculations would determine the planarity of the thiophene ring and the orientation of the substituents relative to it. nih.gov

Table 1: Typical Parameters Calculated in Geometry Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-S, C-Cl). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-Cl, C-S-C). |

| Dihedral Angles | The angle between two planes, each defined by three atoms, which describes the conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene ring and the methoxy group, while the LUMO would likely be centered on the electron-withdrawing carbonyl chloride group. This distribution highlights the sites susceptible to nucleophilic and electrophilic attack. nih.gov

Table 2: Key Data from FMO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the molecule's ionization potential and its ability to donate electrons. |

| LUMO Energy | ELUMO | Related to the molecule's electron affinity and its ability to accept electrons. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict molecular reactivity and intermolecular interactions. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, using a color scale to represent different potential values. researchgate.net

Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the methoxy group. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. rsc.org These would likely be found around the hydrogen atoms and the carbonyl carbon. The MEP map provides a comprehensive picture of the molecule's reactive sites, guiding the understanding of its interaction with other reagents. nih.gov

Table 3: MEP Map Color-Coding and Interpretation

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region; preferred site for electrophilic attack. |

| Yellow/Orange | Intermediate Negative | Moderately electron-rich region. |

| Green | Neutral (Zero Potential) | Region of neutral charge. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately simulate and predict various spectroscopic parameters, providing valuable data for structural elucidation and comparison with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods, often using DFT, can predict the chemical shifts (δ) of nuclei like ¹H and ¹³C. nih.gov The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, these simulations would provide a theoretical NMR spectrum. By comparing the calculated chemical shifts with those obtained experimentally, one can confirm the proposed structure and assign specific peaks to individual protons and carbon atoms within the molecule. nih.gov This is particularly useful for resolving ambiguities in complex spectra.

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Thiophene Ring) | Varies | Two distinct signals are expected for the two protons on the thiophene ring. |

| ¹H (Methoxy Group) | Varies | A singlet corresponding to the three protons of the -OCH₃ group. |

| ¹³C (Carbonyl) | Varies | Typically found in the downfield region of the spectrum. |

| ¹³C (Thiophene Ring) | Varies | Four distinct signals corresponding to the carbons of the ring. |

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational chemistry can simulate IR spectra by calculating the vibrational frequencies and their corresponding intensities for the molecule's normal modes of vibration. rsc.org

A simulated IR spectrum for this compound would show characteristic absorption bands for its functional groups. The most prominent peak would likely be the strong C=O stretching vibration of the carbonyl chloride group, typically found in the 1750-1815 cm⁻¹ region. hzdr.deresearchgate.net Other key vibrations would include C-O stretching from the methoxy group, C-S stretching of the thiophene ring, and various C-H bending and stretching modes. Comparing the computed spectrum with an experimental one helps to confirm the presence of these functional groups and verify the molecular structure.

Table 5: Predicted Characteristic IR Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Carbonyl Chloride) | Stretching | ~1750 - 1815 |

| C-O (Methoxy) | Stretching | ~1050 - 1250 |

| C-S (Thiophene) | Stretching | ~600 - 800 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound, offering insights into their chemical behavior without the need for extensive experimental work. Methods based on Density Functional Theory (DFT) are particularly prominent in this field, enabling the calculation of various electronic properties that correlate with molecular reactivity.

One of the fundamental approaches to reactivity prediction is Frontier Molecular Orbital (FMO) theory. This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. For this compound, the electron-donating methoxy group and the electron-withdrawing carbonyl chloride group on the thiophene ring create a complex electronic environment that influences these orbital energies.

Another sophisticated tool for pinpointing reactive sites within a molecule is the calculation of Fukui functions. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. They help in identifying the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is the primary site for nucleophilic attack due to its significant positive partial charge, a common feature of acyl chlorides. Conversely, the electron-rich thiophene ring, activated by the methoxy group, would be the predicted site for electrophilic attack.

Reaction pathway modeling, often carried out using DFT calculations, allows for the detailed investigation of the mechanism of a chemical reaction. This involves locating the transition state structures and calculating their energies to determine the activation energy of the reaction. For instance, the hydrolysis of this compound can be modeled to understand the step-by-step process of the carbonyl chloride group's reaction with water. This modeling provides a theoretical basis for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Below is an interactive data table summarizing key reactivity indices for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and representative of what would be expected from such a computational analysis.

| Reactivity Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.89 eV | Quantifies the ability to accept electrons |

Advanced Computational Approaches for Thiophene Systems

The study of thiophene systems, including this compound, benefits from a range of advanced computational approaches that go beyond standard DFT calculations to provide more accurate and detailed insights into their electronic structure and reactivity.

One area of advancement lies in the choice of DFT functionals and basis sets. While standard functionals like B3LYP are widely used, more modern, range-separated, or double-hybrid functionals can offer improved accuracy for specific properties, such as non-covalent interactions or electronic excitation energies. The selection of an appropriate basis set is also crucial; larger basis sets that include diffuse and polarization functions are necessary for an accurate description of the electron distribution, particularly for molecules containing heteroatoms like sulfur and oxygen.

For a more in-depth understanding of reactivity, the analysis of the Molecular Electrostatic Potential (MEP) is a valuable tool. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In the case of this compound, the MEP would clearly show a region of high positive potential around the carbonyl carbon, reinforcing its susceptibility to nucleophilic attack, and regions of negative potential associated with the oxygen and sulfur atoms and the π-system of the thiophene ring.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides a detailed picture of the bonding and electronic structure of a molecule. NBO analysis can quantify the delocalization of electron density and the nature of orbital interactions, such as hyperconjugation. For this compound, NBO analysis could be used to investigate the interaction between the lone pairs of the methoxy oxygen and the thiophene ring's π-system, as well as the electronic effects of the carbonyl chloride substituent.

Furthermore, for studying reaction dynamics and exploring potential energy surfaces more comprehensively, ab initio molecular dynamics (AIMD) simulations can be employed. AIMD combines quantum mechanical calculations of forces with classical molecular dynamics, allowing for the simulation of chemical reactions at a finite temperature and providing insights into the dynamic aspects of reaction mechanisms.

The table below presents a summary of advanced computational methods and their specific applications in the study of thiophene systems like this compound.

| Computational Method | Application | Insights Gained |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Understanding electronic transitions and optical properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterization of bond strengths and interatomic interactions |

| Solvation Models (e.g., PCM, SMD) | Simulating solvent effects | More realistic prediction of reactivity and properties in solution |

| Multiconfigurational Methods (e.g., CASSCF) | Study of excited states and photochemistry | Accurate description of electronically excited molecules and their reactions |

These advanced computational approaches, when applied to this compound, can provide a highly detailed and accurate understanding of its chemical properties, reactivity, and potential applications.

Future Research Directions and Emerging Trends in 3 Methoxythiophene 2 Carbonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will heavily focus on aligning the synthesis of 3-Methoxythiophene-2-carbonyl chloride with the principles of green chemistry. numberanalytics.com Traditional methods for preparing acyl chlorides often rely on stoichiometric reagents like thionyl chloride or oxalyl chloride, which generate significant chemical waste. pjoes.comgoogle.com The trend is moving towards catalytic and more atom-economical approaches.

A significant emerging area is the development of catalytic liquid-phase aerobic oxidation processes. researchgate.netacs.org Research could adapt these methods, potentially starting from 3-methoxy-2-acetylthiophene, to use molecular oxygen as the ultimate oxidant, a process that offers substantial environmental benefits over conventional chlorinating agents. researchgate.net Furthermore, exploring solvent-free reaction conditions or the use of greener, bio-based solvents like Cyrene™ could drastically reduce the environmental footprint of its synthesis. rsc.orgrsc.org The development of continuous flow chemistry techniques also presents an opportunity to improve safety, efficiency, and scalability. numberanalytics.com

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Catalytic system with a benign chlorine source |

| Oxidant | N/A | Air / Molecular Oxygen researchgate.net |

| Solvent | Halogenated solvents (e.g., DCM) | Bio-based solvents (e.g., Cyrene™) or solvent-free rsc.orgrsc.org |

| Waste Products | SO₂, HCl, CO, CO₂ | Primarily water |

| Process Type | Batch processing | Continuous flow processing numberanalytics.com |

| Efficiency | Moderate atom economy | High atom economy, potential for catalyst recycling numberanalytics.com |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The acyl chloride function of this compound is a well-established reactive handle for acylation reactions. However, its full reactivity profile, particularly in modern catalytic transformations, remains largely unexplored. Future work will likely focus on leveraging this group in novel cross-coupling reactions. While palladium-catalyzed reactions on the thiophene (B33073) ring itself are known, the use of the carbonyl chloride moiety as a coupling partner in reactions like Suzuki, Stille, or Sonogashira couplings is a promising avenue.

Moreover, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl chloride group could be exploited to uncover unique reactivity. This substitution pattern may influence the regioselectivity of further electrophilic substitutions on the thiophene ring or enable novel C-H activation/functionalization reactions at the C4 or C5 positions. mdpi.comrug.nl Investigating its behavior in cycloaddition reactions or under photochemical conditions could also lead to the discovery of entirely new molecular scaffolds.

Table 2: Potential Catalytic Transformations for Future Exploration

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Example) |

| Suzuki Coupling | Boronic Acids/Esters | 2-Aroyl/Alkyl-3-methoxythiophenes | Palladium / Phosphine (B1218219) Ligands |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynoyl-3-methoxythiophenes | Palladium / Copper |

| Heck Coupling | Alkenes | 2-Acyl-3-methoxy-vinylthiophenes | Palladium |

| C-H Activation | C-H bonds (intramolecular or intermolecular) | Fused heterocyclic systems | Transition Metals (e.g., Rh, Ru, Pd) mdpi.com |

| Decarbonylative Coupling | Aryl Halides | 2-Aryl-3-methoxythiophenes | Nickel / Palladium |

Rational Design of New Synthetic Applications based on its Unique Structure

The unique electronic and structural features of this compound make it an ideal building block for creating advanced materials and bioactive molecules. numberanalytics.commarkwideresearch.com The thiophene core is a key component in organic electronics, and future research will likely exploit this compound in the synthesis of novel conjugated polymers and small molecules for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). numberanalytics.comdataintelo.commdpi.com The methoxy group provides a way to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials, which is critical for device performance. jmaterenvironsci.com

In medicinal chemistry, the thiophene scaffold is a well-known pharmacophore present in numerous drugs. futuremarketinsights.comnih.gov The rational design of new drug candidates based on this compound is a significant area for future research. It can serve as a starting point for creating libraries of amides, esters, and ketones for screening against various biological targets. The specific substitution pattern may offer a unique fit into enzyme active sites or provide advantageous ADME (absorption, distribution, metabolism, and excretion) properties.

Table 3: Potential Future Applications and Relevant Structural Features

| Application Area | Target Molecule Type | Key Structural Features Utilized |

| Organic Electronics | Conjugated polymers, small molecule semiconductors | π-conjugated thiophene core, property-tuning methoxy group numberanalytics.commdpi.com |

| Pharmaceuticals | Bioactive amides, esters, and ketones | Thiophene scaffold, reactive carbonyl chloride for diversification nih.gov |

| Agrochemicals | Herbicides, fungicides, nematicides | Thiophene core as a toxophore, functionalization handle acs.orgdataintelo.com |

| Functional Dyes | Fluorescent probes, chemosensors | Extended π-system, potential for intramolecular charge transfer |

Integration of Advanced Spectroscopic and Computational Approaches for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. The integration of advanced computational and spectroscopic methods will be key to achieving this. numberanalytics.com

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and rationalize observed selectivities. researchgate.netrsc.org Such studies can provide insights into the concerted vs. stepwise nature of its nucleophilic substitution reactions, similar to studies on other acyl chlorides. researchgate.net Computational modeling can also predict the electronic (HOMO/LUMO) and photophysical properties of new materials derived from this building block, accelerating the design process. jmaterenvironsci.comresearchgate.net

Experimentally, advanced spectroscopic techniques will play a vital role. High-resolution photoabsorption spectroscopy can elucidate the excited electronic states of the molecule, which is relevant for photochemical applications. rsc.org In-situ spectroscopic methods, such as reaction monitoring with FT-IR or Raman spectroscopy, can help identify transient intermediates, providing direct evidence for proposed reaction mechanisms. nih.gov These advanced approaches, combining theoretical predictions with experimental validation, will provide a comprehensive picture of the molecule's behavior and guide future synthetic endeavors.

Table 4: Spectroscopic and Computational Tools for Mechanistic Insight

| Technique | Type | Information Gained |

| Density Functional Theory (DFT) | Computational | Reaction energy profiles, transition state geometries, electronic properties researchgate.netrsc.org |

| Time-Dependent DFT (TD-DFT) | Computational | UV-Vis spectra simulation, excited state properties nih.gov |

| FT-IR / Raman Spectroscopy | Spectroscopic | Vibrational modes, in-situ reaction monitoring, intermediate identification nih.gov |

| Nuclear Magnetic Resonance (NMR) | Spectroscopic | Structural elucidation, kinetic analysis |

| X-ray Crystallography | Spectroscopic | Solid-state molecular structure, conformational analysis |

常见问题

Basic Research Questions

Q. What are the optimal reagents and conditions for synthesizing 3-methoxythiophene-2-carbonyl chloride?

- Methodology : The compound is typically synthesized via chlorination of its carboxylic acid precursor. Common reagents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, thionyl chloride reacts with the acid in the presence of catalytic dimethylformamide (DMF) at reflux (60–80°C) for 4–6 hours . Non-nucleophilic bases like pyridine may be added to scavenge HCl and improve yield.

- Purification : Distillation under reduced pressure or recrystallization from dry dichloromethane/hexane mixtures is recommended to isolate the product. Ensure moisture-free environments to prevent hydrolysis.

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocols :

- Use inert atmosphere (N₂/Ar) gloveboxes or Schlenk lines to avoid moisture and oxygen exposure.

- Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a well-ventilated fume hood due to its lachrymatory and corrosive nature .

- Store under anhydrous conditions at –20°C in sealed, amber vials with PTFE-lined caps to prevent degradation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and carbonyl chloride functionality (δ ~160–170 ppm for C=O) .

- FT-IR : Strong absorption bands at ~1750–1800 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C–Cl stretch).

- GC-MS or HPLC : To assess purity, especially when detecting hydrolyzed byproducts (e.g., carboxylic acid) .

Advanced Research Questions

Q. How can researchers mitigate low yields during synthesis due to hydrolysis or side reactions?

- Optimization Strategies :

- Use rigorously dried solvents (e.g., molecular sieves for THF or DCM).

- Employ stoichiometric excess (1.5–2.0 eq) of SOCl₂ to drive the reaction to completion .

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) or in situ IR for carbonyl chloride formation .

- Data Contradiction Note : Discrepancies in reported yields (50–85%) may arise from trace moisture; replicate experiments under controlled conditions are critical .

Q. What are the challenges in synthesizing derivatives (e.g., amides or esters) from this acyl chloride?

- Reaction Design :